molecular formula C14H8N2O6 B1678863 Nifuroquine CAS No. 57474-29-0

Nifuroquine

Cat. No. B1678863
CAS RN: 57474-29-0
M. Wt: 300.22 g/mol
InChI Key: HOWCLZBHAPFFAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nifuroquine involves the formation of the quinoline ring, a common structure in many biologically active compounds. One of the primary methods for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst . Other methods include the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents and the oxidative dehydrogenation of tetrahydroquinolines using cobalt oxide as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Nifuroquine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

Nifuroquine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other quinoline-based compounds.

    Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial infections and developing new antibiotics.

    Medicine: The compound is primarily used in veterinary medicine to treat bovine mastitis, but its potential for treating other bacterial infections is also being explored.

    Industry: this compound is used in the production of antibacterial coatings and materials.

Mechanism of Action

Nifuroquine exerts its antibacterial effects by targeting bacterial DNA and inhibiting its replication. The compound interferes with the function of bacterial enzymes involved in DNA synthesis, leading to the death of the bacterial cells. This mechanism is similar to that of other quinoline-based antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug that also exhibits antibacterial properties.

    Primaquine: Another antimalarial compound with a similar quinoline structure.

    Mefloquine: Used for treating malaria, it shares structural similarities with nifuroquine.

Uniqueness

This compound is unique in its specific application for treating bovine mastitis, whereas other quinoline-based compounds are primarily used for treating malaria. Its potent antibacterial properties and specific mechanism of action make it a valuable tool in veterinary medicine.

properties

CAS RN

57474-29-0

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid

InChI

InChI=1S/C14H8N2O6/c17-14(18)11-7-9(12-5-6-13(22-12)16(20)21)8-3-1-2-4-10(8)15(11)19/h1-7H,(H,17,18)

InChI Key

HOWCLZBHAPFFAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Appearance

Solid powder

Other CAS RN

57474-29-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-(5'-nitrofuryl)quinaldinic acid N-oxide
abimasten
quinaldofu

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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